molecular formula C44H83N5 B13730500 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine CAS No. 4008-41-7

2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine

Cat. No.: B13730500
CAS No.: 4008-41-7
M. Wt: 682.2 g/mol
InChI Key: SHYGBSBJZGNMJT-XPWSMXQVSA-N
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Description

2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a complex organic compound belonging to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications, including as corrosion inhibitors, emulsifiers, and fabric softeners .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the reaction of fatty acids with diethylene triamine under ring closure conditions to form the imidazoline structure. This is followed by further reactions to introduce the heptadecenyl groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the desired imidazoline compound .

Chemical Reactions Analysis

Types of Reactions

2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original imidazoline compound .

Scientific Research Applications

2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine involves its interaction with various molecular targets. The imidazoline ring structure allows it to interact with cell membranes, leading to its surfactant properties. It can also interact with metal surfaces, providing corrosion inhibition by forming a protective layer .

Properties

CAS No.

4008-41-7

Molecular Formula

C44H83N5

Molecular Weight

682.2 g/mol

IUPAC Name

2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]-N-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethanamine

InChI

InChI=1S/C44H83N5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-37-41-48(43)39-35-45-36-40-49-42-38-47-44(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45H,3-16,21-42H2,1-2H3/b19-17+,20-18+

InChI Key

SHYGBSBJZGNMJT-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN2C(=NCC2)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN2CCN=C2CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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